molecular formula C24H19BrClN3O5 B12024064 4-BR-2-(2-(((4-Methoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 769151-31-7

4-BR-2-(2-(((4-Methoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12024064
CAS No.: 769151-31-7
M. Wt: 544.8 g/mol
InChI Key: QRVOFQDESRIOSR-XODNFHPESA-N
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Description

4-BR-2-(2-(((4-Methoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C24H19BrClN3O5. This compound is notable for its unique structure, which includes a bromine atom, a methoxybenzoyl group, and a chlorobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(((4-Methoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include bromine, methoxybenzoyl chloride, and 2-chlorobenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(((4-Methoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different halogen atoms or other substituents .

Scientific Research Applications

4-BR-2-(2-(((4-Methoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(((4-Methoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-BR-2-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-BR-2-(2-(((4-Methoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate

Uniqueness

4-BR-2-(2-(((4-Methoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

769151-31-7

Molecular Formula

C24H19BrClN3O5

Molecular Weight

544.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H19BrClN3O5/c1-33-18-9-6-15(7-10-18)23(31)27-14-22(30)29-28-13-16-12-17(25)8-11-21(16)34-24(32)19-4-2-3-5-20(19)26/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

QRVOFQDESRIOSR-XODNFHPESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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